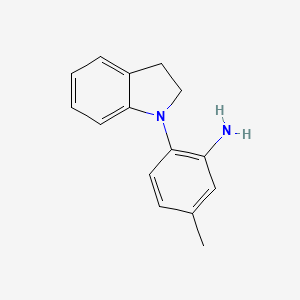

2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine typically involves the reaction of indoline with 2-bromoethylamine hydrobromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the reduction of functional groups in polyfunctional 2-oxindoles using various boron hydrides .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can yield dihydroindole derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Boron hydrides such as sodium borohydride are frequently used.

Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .

Scientific Research Applications

2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

- 2-(2,3-Dihydro-1H-indol-1-YL)ethanamine

- 2-(5,7-Dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-YL)-N-(4-nitrophenyl)acetamide

Comparison: Compared to other indole derivatives, 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine, an indole derivative, has garnered attention for its diverse biological activities. This compound is notable for its potential applications in pharmacology, particularly in the development of therapeutic agents. The indole structure is known for its ability to interact with various biological targets, leading to significant cellular effects.

Target Interaction

Indole derivatives, including this compound, exhibit high affinity for multiple receptors. These interactions can lead to alterations in cellular signaling pathways and gene expression. For instance, this compound has been shown to bind effectively to melatonin receptors, influencing circadian rhythms and other physiological processes .

Biochemical Pathways

The compound affects a range of biochemical pathways by interacting with enzymes and proteins. It has been identified as a modulator of receptor proteins such as RCAR/PYR/PYL in plants, demonstrating a strong affinity comparable to the plant hormone abscisic acid. Its influence on metabolic pathways includes participation in the reduction of functional groups in related indole compounds.

In Vitro Studies

In laboratory settings, this compound has demonstrated significant effects on cell signaling and metabolism. Studies indicate that it can modulate gene expression and influence cellular metabolism through receptor interactions.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent. Higher dosages may lead to toxic effects, while lower concentrations have been associated with beneficial cellular functions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indole derivatives. For example, compounds similar to this compound have shown promising results against various cancer cell lines by inducing apoptosis through DNA intercalation and inhibition of topoisomerase II . Table 1 summarizes findings from relevant studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 12.5 | DNA intercalation |

| Study B | HeLa (cervical cancer) | 15.0 | Topoisomerase II inhibition |

| Study C | A549 (lung cancer) | 10.0 | Apoptosis induction |

Transport and Distribution

The transport mechanisms of this compound within biological systems involve specific transport proteins that facilitate its movement across cell membranes. Understanding these mechanisms is crucial for optimizing its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine, and what methodological considerations are critical for success?

- Answer : Synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key parameters include solvent selection (e.g., ethanol or DMF), temperature control (60–120°C), and catalysts (e.g., palladium or copper-based systems). For example, indole-quinazolinone hybrids require precise stoichiometry to avoid side products . Purity is validated via HPLC and NMR, while intermediates are characterized by FTIR and mass spectrometry.

Q. How can researchers determine the crystal structure of this compound, and what software is recommended for refinement?

- Answer : Single-crystal X-ray diffraction is the gold standard. Data collection involves synchrotron radiation or laboratory diffractometers. The SHELX system (e.g., SHELXL) is widely used for refinement due to its robustness in handling small-molecule crystallography, even with twinned or high-resolution data. Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or Olex2 visualization tools .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and scalability while adhering to green chemistry principles?

- Answer : Solvent substitution (e.g., switching to ionic liquids or water) and microwave-assisted synthesis reduce reaction times and energy use. Catalytic systems like Pd/C or nano-catalysts enhance efficiency. For example, highlights 70% yield improvements using microwave conditions (100°C, 20 min) compared to traditional reflux methods .

Q. What computational strategies predict the biological activity of this compound, and how do structural modifications alter target binding?

- Answer : Molecular docking (AutoDock Vina, Schrödinger) and MD simulations assess binding affinities to targets like kinases or GPCRs. QSAR models correlate substituent effects (e.g., methoxy groups at position 7) with activity. demonstrates that indole-quinazolinone hybrids exhibit enhanced binding to HIV integrase via hydrophobic interactions .

Q. How should researchers resolve contradictions in reported biological activities across structural analogs?

- Answer : Comparative SAR studies and meta-analyses are essential. For instance, ’s table (below) shows that methoxy substitutions on the quinazolinone core enhance antitumor activity, while chlorine substituents increase antimicrobial effects. Validate discrepancies using standardized assays (e.g., MTT for cytotoxicity) .

| Compound Feature | Biological Activity | Reference |

|---|---|---|

| Quinazolinone + methoxy groups | Antitumor | |

| Chlorophenyl substitution | Antimicrobial |

Q. What advanced analytical techniques are used to validate compound stability and degradation pathways?

- Answer : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C for most indole derivatives). LC-MS tracks degradation products under stress conditions (heat, light). NMR and XPS confirm oxidative stability of the indole nitrogen .

Q. Methodological Considerations

Q. How can researchers reconcile conflicting spectroscopic data during structural characterization?

- Answer : Combine complementary techniques:

- X-ray crystallography resolves absolute configuration.

- 2D NMR (COSY, NOESY) clarifies proton coupling and spatial proximity.

- DFT calculations (Gaussian) predict NMR shifts for comparison with experimental data .

Q. What strategies mitigate batch-to-batch variability in biological assays for this compound?

- Answer : Standardize synthesis protocols (e.g., fixed catalyst ratios). Use high-purity reagents (≥99% by HPLC) and validate batches via LC-MS. Include positive controls (e.g., doxorubicin for cytotoxicity) to normalize assay results .

Q. Data Interpretation & Validation

Q. How do researchers differentiate nonspecific inhibition from target-specific activity in enzymatic assays?

- Answer : Use counter-screens (e.g., ligand-observed NMR, surface plasmon resonance) to detect aggregation-based false positives. emphasizes verifying dose-response curves (Hill slopes ≈1) and IC50 consistency across assay formats .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in preclinical studies?

- Answer : Nonlinear regression (GraphPad Prism) fits sigmoidal curves to calculate EC50/IC50. Bootstrap resampling (1000 iterations) estimates confidence intervals. For multi-target compounds, hierarchical clustering identifies activity patterns .

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-yl)-5-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c1-11-6-7-15(13(16)10-11)17-9-8-12-4-2-3-5-14(12)17/h2-7,10H,8-9,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDOEJLHBMBTEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCC3=CC=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.